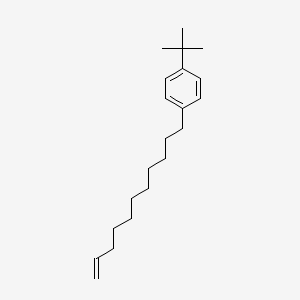
1-Tert-butyl-4-(undec-10-EN-1-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-4-(undec-10-EN-1-YL)benzene is an organic compound that belongs to the class of alkylbenzenes It is characterized by a benzene ring substituted with a tert-butyl group and an undec-10-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-4-(undec-10-EN-1-YL)benzene can be achieved through several synthetic routes. One common method involves the alkylation of tert-butylbenzene with an appropriate alkyl halide under Friedel-Crafts alkylation conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Tert-butyl-4-(undec-10-EN-1-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the undec-10-en-1-yl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical for reducing double bonds.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Tert-butyl-4-(undec-10-EN-1-YL)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl-4-(undec-10-EN-1-YL)benzene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and cellular pathways, leading to potential therapeutic or industrial applications.
Comparación Con Compuestos Similares
1-Tert-butyl-4-(undec-10-EN-1-YL)benzene can be compared with other similar compounds, such as:
tert-Butylbenzene: Lacks the undec-10-en-1-yl group, making it less complex and with different reactivity.
1-tert-Butyl-4-nitrobenzene: Contains a nitro group instead of the undec-10-en-1-yl group, leading to different chemical and biological properties.
4-tert-Butylbenzenethiol: Contains a thiol group, which imparts distinct reactivity and applications.
The uniqueness of this compound lies in its combination of the tert-butyl and undec-10-en-1-yl groups, which confer specific chemical and physical properties that can be exploited in various scientific and industrial contexts.
Propiedades
Número CAS |
90900-82-6 |
|---|---|
Fórmula molecular |
C21H34 |
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
1-tert-butyl-4-undec-10-enylbenzene |
InChI |
InChI=1S/C21H34/c1-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)21(2,3)4/h5,15-18H,1,6-14H2,2-4H3 |
Clave InChI |
DLWCSMATSYWZCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


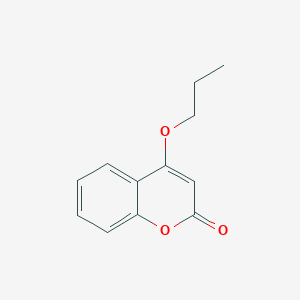
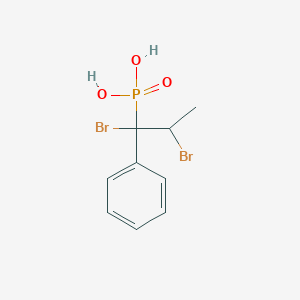
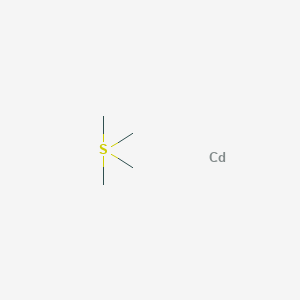
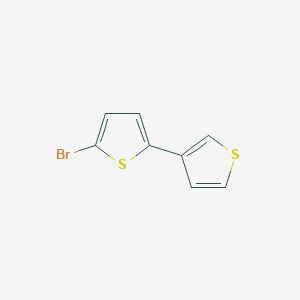
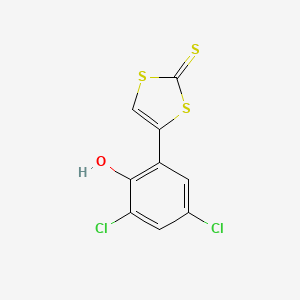
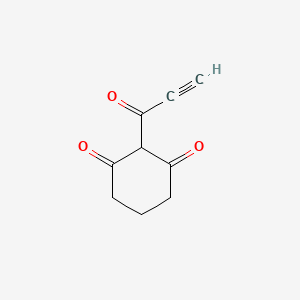
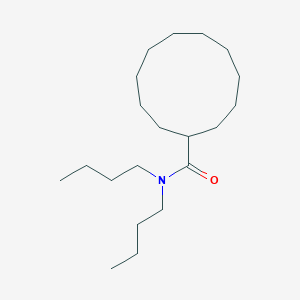
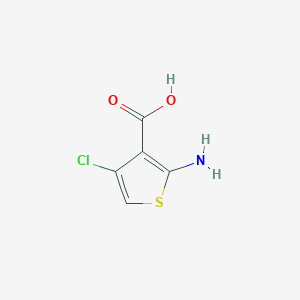
![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane](/img/structure/B14353739.png)
![2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid](/img/structure/B14353742.png)
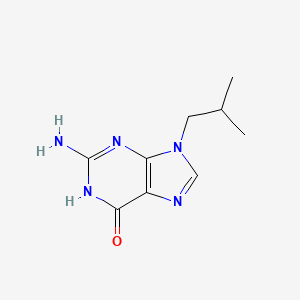
![{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane](/img/structure/B14353750.png)

